4-(4-Fluorophenyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidinones, characterized by a pyrrolidinone ring with a fluorophenyl substituent at the fourth position. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The fluorine atom in the structure is significant, influencing the compound's reactivity and biological interactions.
The compound is identified by the chemical formula and has the CAS number 264122-82-9. It is classified as a pyrrolidinone derivative, which are cyclic amides known for their diverse pharmacological properties. Pyrrolidinones are often explored for their roles in various biological systems, including their interactions with enzymes and receptors.
The synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one can be accomplished through several methods:
The choice of catalysts, solvents, and reaction conditions is crucial for maximizing yield and minimizing by-products. In industrial settings, continuous flow reactors are employed to enhance scalability and efficiency in production .
The molecular structure of 4-(4-Fluorophenyl)pyrrolidin-2-one features a pyrrolidinone ring with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and stability.
4-(4-Fluorophenyl)pyrrolidin-2-one can participate in several chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvent, and catalysts to achieve desired selectivity and yield.
The mechanism of action for 4-(4-Fluorophenyl)pyrrolidin-2-one involves its interaction with various biological targets:
Relevant data includes spectroscopic characteristics (NMR, IR) that confirm structural integrity post-synthesis .
4-(4-Fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Saturated nitrogen heterocycles, particularly the pyrrolidine ring, represent privileged scaffolds in modern drug discovery due to their enhanced three-dimensional (3D) coverage and ability to efficiently explore pharmacophore space. The non-planar structure of pyrrolidine enables pseudorotation dynamics, allowing adaptive binding to biological targets with strict stereochemical requirements. Compared to aromatic counterparts like pyrrole, pyrrolidine exhibits superior hydrogen-bonding capacity (pKBHX = 2.59 vs. 0.15) and favorable solubility profiles (LogS = 0.854 vs. -0.175), as evidenced by computational descriptors [3]. The presence of up to four stereogenic centers enables precise modulation of ligand-protein interactions, aligning with FDA guidelines on stereoisomeric drug development. Approximately 37 FDA-approved drugs incorporate pyrrolidine, underscoring its pharmaceutical relevance [3].
Table 1: Physicochemical Comparison of Pyrrolidine with Related Scaffolds
| Descriptor | Cyclopentane | Pyrrolidine | Pyrrole |
|---|---|---|---|
| Dipole Moment (D) | 0.073 | 1.411 | 2.930 |
| LogP | 3.000 | 0.459 | 0.750 |
| LogS | -2.642 | 0.854 | -0.175 |
| PSA (Ų) | 0 | 16.464 | 13.964 |
| H-Bond Donors | 0 | 1.0 | 1.0 |
The strategic incorporation of fluorinated aryl groups, particularly the 4-fluorophenyl moiety, enhances key pharmacokinetic properties of pyrrolidinone derivatives. Fluorine’s high electronegativity and small atomic radius induce subtle electronic effects, including enhanced metabolic stability through resistance to oxidative degradation and improved membrane permeability via optimized lipophilicity (LogP ~1.4–2.0) [4] [6]. The 4-fluorophenyl group specifically enables π-π stacking interactions with aromatic residues in target proteins while maintaining near-ideal steric bulk. This substitution pattern is exemplified in clinical candidates like the FMS kinase inhibitor BLZ945 (Sotuletinib), where fluorinated aryl groups contribute to target affinity and selectivity [5].
Pyrrolidin-2-one derivatives have evolved from simple solvents to structurally sophisticated pharmacophores. Early derivatives like piracetam (2-oxo-1-pyrrolidineacetamide) established the scaffold’s nootropic potential and safety profile [8]. Industrial synthesis routes, typically involving ammonolysis of γ-butyrolactone at 250–290°C under catalytic conditions, enabled large-scale production [8]. The discovery that N-functionalization and C-3/C-5 substitutions modulate bioactivity accelerated medicinal chemistry exploration. For example, 1-(4-fluorophenyl)pyrrolidin-2-one (CAS 54660-08-1) emerged as a versatile intermediate for CNS drug candidates, leveraging both the lactam’s hydrogen-bonding capability and fluorine’s electronic effects [4]. Over 70 pyrrolidinone-based arylpiperazine derivatives were synthesized between 2002–2009, revealing potent antiarrhythmic and α1-adrenergic receptor antagonistic activities [9].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1